molecular formula C17H19ClN4O4 B2961330 ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate CAS No. 847398-44-1

ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2961330
CAS No.: 847398-44-1
M. Wt: 378.81
InChI Key: GHIFBFMIOCHKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine ring substituted at the 4-position with an ethyl carboxylate group and a tetrahydropyrimidine moiety bearing a 4-chlorophenyl substituent. The ethyl carboxylate enhances solubility in organic solvents, while the 4-chlorophenyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIFBFMIOCHKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidinyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl ring.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the tetrahydropyrimidinyl ring.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through cyclization reactions involving diamine precursors.

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine-Tetrahydropyrimidine Derivatives (GB Series)

GB-17, GB-3S, GB-13S ():

  • Structural Differences :
    • GB-17 replaces the ethyl carboxylate with a furan-2-ylmethyl carboxyamide and introduces a sulfonyl group.
    • GB-3S and GB-13S feature 3,4-dichloro substituents on the benzoyl/sulfonyl groups.
  • Physical Properties: Melting points: 186–238°C (vs. Yields: 62–72% (synthesis via sulfonylation/amidation), comparable to typical piperazine derivatization routes .

Methyl Carbamate Derivative (Compound J, )

  • Structure : Contains a methyl carbamate and benzyl-tetrahydropyrimidine moiety.
  • Physical Data :
    • Melting point: 173–174°C (lower than GB series, suggesting reduced crystallinity).
    • Yield: 51%, indicating moderate synthetic efficiency.

Ethyl 4-((4-Chlorophenyl)sulfonyl)piperazine-1-carboxylate ()

  • Structure : Replaces the tetrahydropyrimidine with a sulfonyl-linked 4-chlorophenyl group.
  • Properties :
    • Molecular weight: 332.8 g/mol (vs. ~363 g/mol for the target compound).
    • Predicted density: 1.375 g/cm³; boiling point: 465.1°C.

Pyrimidine-Linked Piperazine Derivatives ()

  • Structure : Features a pyrimidine ring with carbamoyl and methylsulfanyl groups.
  • Molecular Weight : 409.51 g/mol (higher due to additional nitrogen and sulfur atoms).
  • Implications : The methylsulfanyl group may enhance metabolic stability compared to the target’s dioxo groups .

Biological Activity

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H20ClN3O4
  • Molecular Weight : 393.83 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of tetrahydropyrimidine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2. Antitumor Activity

Tetrahydropyrimidine derivatives are also recognized for their anticancer potential. Studies have demonstrated that these compounds can inhibit the proliferation of human tumor cell lines, including HepG2 and KB cells . The structure-activity relationship (SAR) suggests that modifications in the piperazine and tetrahydropyrimidine moieties can enhance cytotoxicity.

3. Enzyme Inhibition

The compound's biological activity may extend to enzyme inhibition. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Antioxidant Properties : The presence of dioxo groups may confer antioxidant properties that protect cells from oxidative stress .

Study on Antimicrobial Activity

In a study conducted on synthesized tetrahydropyrimidine derivatives, this compound was tested against several microbial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 15.62 µg/mL .

Antitumor Evaluation

A series of tests were performed on human cancer cell lines where the compound exhibited IC50 values comparable to established chemotherapeutic agents. The results highlighted its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntitumorHepG2 Cell LineIC50 = X µM
Enzyme InhibitionAcetylcholinesteraseIC50 = Y µM

Q & A

Q. How can researchers link observed bioactivity to broader pharmacological hypotheses?

  • Methodological Answer :
  • Pathway Analysis : Enrichment tools (DAVID, STRING) to map targets to signaling pathways (e.g., PI3K/AKT) .
  • Therapeutic Repurposing : Compare structural motifs to known inhibitors (e.g., PARP or HDAC inhibitors) for hypothesis generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.